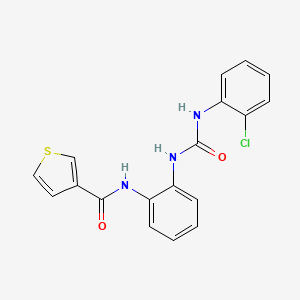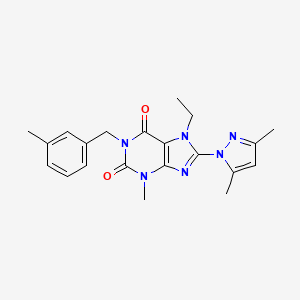![molecular formula C6H9ClO3S B2507655 3-Oxabicyclo[3.1.0]hexan-6-ylmethanesulfonyl chloride CAS No. 1858670-45-7](/img/structure/B2507655.png)
3-Oxabicyclo[3.1.0]hexan-6-ylmethanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-oxabicyclo[3.1.0]hexan-6-ylmethanesulfonyl chloride is a derivative of 3-oxabicyclo[3.1.0]hexane, which is a bicyclic structure containing an oxygen atom within the ring system. This structure is of interest due to its potential applications in organic synthesis and pharmaceutical chemistry.
Synthesis Analysis
The synthesis of 3-oxabicyclo[3.1.0]hexanes can be achieved from α,β-unsaturated esters through a process involving 1-chlorocyclopropyl p-tolyl sulfoxides. These sulfoxides, when treated with i-PrMgCl, undergo a 1,5-CH insertion reaction with cyclopropylmagnesium carbenoid intermediates to yield 3-oxabicyclo[3.1.0]hexanes in up to 89% yield as a single diastereomer . This method provides an efficient four-step synthesis route for these compounds from readily available starting materials.
Molecular Structure Analysis
The molecular structure of 3-oxabicyclo[3.1.0]hexanes is characterized by a three-membered ring fused to a four-membered ring with an oxygen atom as part of the smaller ring. This unique structure is likely to influence the reactivity and physical properties of the molecule, making it a valuable scaffold in synthetic chemistry.
Chemical Reactions Analysis
The solvolysis of syn-6-oxabicyclo[3.1.0]hexan-3-ylmethyl p-bromobenzenesulphonate, a related compound, has been studied, revealing that the epoxy oxygen can participate in the reaction to form an oxonium ion. This leads to rearranged products, indicating that the oxygen within the bicyclic system can have a significant impact on the reaction pathway and the stereochemistry of the resulting products . However, this participation is stereoelectronically prohibited in the anti-analogue, leading to different reaction outcomes.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 3-oxabicyclo[3.1.0]hexan-6-ylmethanesulfonyl chloride are not detailed in the provided papers, the general properties of 3-oxabicyclo[3.1.0]hexanes can be inferred. The presence of the oxygen atom within the bicyclic structure is likely to affect the compound's polarity, solubility, and reactivity. The synthesis and solvolysis studies suggest that these compounds are relatively stable and can be manipulated under controlled conditions to yield a variety of products .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Catalysis
3-Oxabicyclo[3.1.0]hexan-6-ylmethanesulfonyl chloride is a compound that has garnered interest in the field of organic chemistry for its potential in chemical synthesis and catalysis. The compound is related to trifluoromethanesulfonyl chloride (CF3SO2Cl), which has been extensively studied for its applications in forming C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds. This compound is particularly notable for its role in electrophilic chlorination, which is crucial for enantioselective chlorination reactions. These reactions are pivotal in creating molecules with specific three-dimensional orientations, a key aspect of drug development and synthesis of complex organic molecules (Hélène Chachignon, H. Guyon, D. Cahard, 2017).
Environmental Chemistry and Oxidation Processes
In the context of environmental chemistry, compounds similar to 3-Oxabicyclo[3.1.0]hexan-6-ylmethanesulfonyl chloride have been investigated for their role in advanced oxidation processes (AOPs). These processes are critical for the degradation of persistent organic pollutants in water. For example, chloride ions, a potential degradation product or related species, can react with strong oxidants generated from persulfate activation, leading to the formation of chlorine radicals. These radicals play a significant role in the conversion of organic substrates, highlighting the importance of such compounds in environmental remediation efforts (D. Oyekunle, Jiayi Cai, E. Gendy, Zhuqi Chen, 2021).
Flame Retardancy and Material Science
The structural motifs related to 3-Oxabicyclo[3.1.0]hexan-6-ylmethanesulfonyl chloride have found applications in the development of materials with enhanced flame retardancy. Compounds such as hexachlorocyclotriphosphazene show promise due to their ability to act as effective flame retardants. These compounds are characterized by their low toxicity and reduced smoke production, making them suitable for use in a variety of materials, including textiles and building materials. Such advancements underscore the potential for utilizing chemical compounds to improve safety and performance in material science (Siti Nur Khalidah Usri, Z. Jamain, M. Makmud, 2021).
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with it are H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Eigenschaften
IUPAC Name |
3-oxabicyclo[3.1.0]hexan-6-ylmethanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO3S/c7-11(8,9)3-6-4-1-10-2-5(4)6/h4-6H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGRGXCWAAQQHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2CS(=O)(=O)Cl)CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxabicyclo[3.1.0]hexan-6-ylmethanesulfonyl chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl N-(4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)carbamate](/img/structure/B2507574.png)
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2507575.png)



![3-(4-Bromophenyl)-6-(2-piperidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2507586.png)
![Methyl 6-acetyl-2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2507587.png)
![(2Z)-6-chloro-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carbothioamide](/img/structure/B2507588.png)
![tert-Butyl (3-azabicyclo[3.1.1]heptan-6-yl)carbamate oxalate](/img/structure/B2507589.png)
![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/no-structure.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2507593.png)
